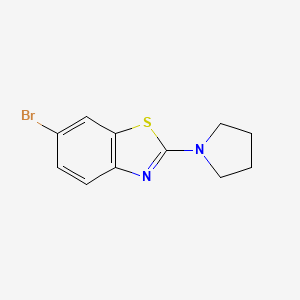

6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole

Übersicht

Beschreibung

Benzothiazole derivatives are a prominent class of heterocyclic compounds with significant biological and chemical properties. The focus on "6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole" falls within this class, drawing interest for its potential applications and unique characteristics within organic synthesis and possibly in material science or as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions, halogenation, and functionalization of existing benzothiazole frameworks. While specific methods for this compound are not detailed, analogous processes can be inferred from the synthesis of related compounds, suggesting versatile routes including nucleophilic substitution reactions for introducing the bromo group and pyrrolidinyl attachment through amine coupling reactions (Boča, Jameson, & Linert, 2011).

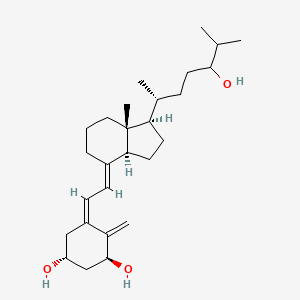

Molecular Structure Analysis

Crystallographic studies on benzothiazole derivatives highlight the influence of substituents on molecular geometry and intermolecular interactions. The structural elucidation often employs X-ray crystallography, revealing details about bond lengths, angles, and molecular conformations which are critical for understanding the chemical behavior and reactivity of these compounds (Rodi et al., 2013).

Chemical Reactions and Properties

Benzothiazoles participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and complexation with metals. These reactions are influenced by the electronic nature of the substituents and the compound's inherent nucleophilic and electrophilic sites. The bromo and pyrrolidinyl groups in this compound would offer unique reactivity patterns, especially in cross-coupling reactions and as ligands in coordination complexes (Katritzky, Cui, Yang, & Steel, 1999).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole derivatives have been synthesized and evaluated for their efficacy as epidermal growth factor receptor (EGFR) inhibitors. These compounds, especially those that showed potent inhibitory activity on wild-type EGFR, were screened against mutant EGFR-expressing cell lines for their cytotoxicity. The research indicates their potential as targeted anticancer agents (Allam et al., 2020).

Antibacterial and Antimycobacterial Activity

The compound has been involved in the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, which exhibit significant antibacterial and antimycobacterial activities. This highlights its role in developing new antimicrobial agents (Belveren et al., 2017).

Antimicrobial Screening

Derivatives of this compound have been synthesized and screened for their in vitro antimicrobial properties. Some of these compounds have shown activity comparable to standard drugs, indicating their potential use in antimicrobial therapies (Patel & Shaikh, 2010).

Biological Activities and Immunomodulatory Effects

Research involving various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles containing 1,3-benzothiazole moieties have shown significant biological activities. These include potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, as well as cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).

Coordination Chemistry and Complex Formation

The compound has been studied for its coordination chemistry and complex formation capabilities. These studies are essential for understanding its potential applications in areas like catalysis and material science (Boča et al., 2011).

Inhibition of Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR)

Derivatives of this compound have been investigated as inhibitors of PI3Kα and mTOR, indicating their potential in developing new therapeutic agents for diseases involving these pathways (Stec et al., 2011).

Lanthanide and Actinide Separation

The compound has been used in the synthesis of ligands for the selective extraction of americium(III) from europium(III), a process critical in nuclear waste management (Drew et al., 2004).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with receptor tyrosine kinases, which are crucial for mediating actions of insulin-like growth factor 1 (IGF1) and insulin (INS) with varying affinities . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with receptor tyrosine kinases can alter signaling pathways that are essential for cell growth and differentiation . Additionally, changes in gene expression induced by this compound can lead to modifications in cellular metabolism, impacting the overall function and health of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to receptor tyrosine kinases and modulate their activity is a key aspect of its molecular mechanism . This interaction can result in the activation of downstream signaling pathways that regulate various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding these metabolic pathways is crucial for determining the compound’s overall impact on biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its biological activity, depending on the context.

Eigenschaften

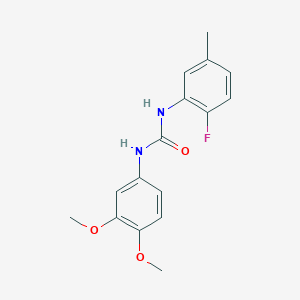

IUPAC Name |

6-bromo-2-pyrrolidin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAVCCOKMKNKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;4-[2-[5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1236680.png)

![2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester](/img/structure/B1236683.png)

![[(1S,12R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl acetate](/img/structure/B1236684.png)

![(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1236685.png)